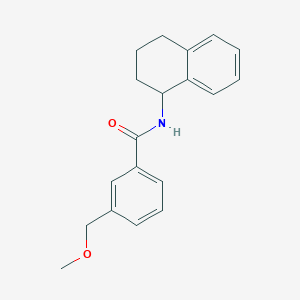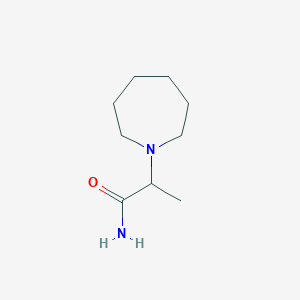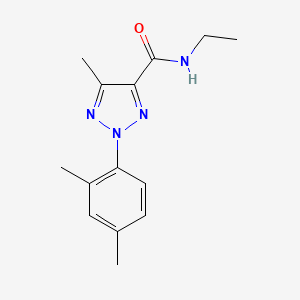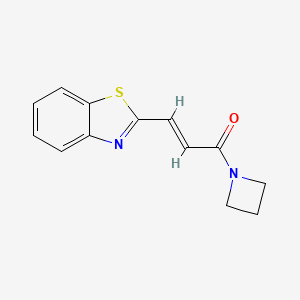
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide, also known as DTC, is a small molecule that has been extensively studied for its potential applications in scientific research. DTC is a member of the thiazole family of compounds, which are known for their diverse biological activities.
作用机制
The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide has been shown to inhibit the activity of HDAC6, a protein that is involved in the regulation of cell division and the formation of new blood vessels. Additionally, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide has been shown to inhibit the activity of HSP90, a protein that is involved in the folding and stabilization of other proteins.
Biochemical and Physiological Effects:
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide has been shown to have anti-inflammatory and antioxidant effects. N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide has also been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells. Additionally, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide is its high purity and yield, which makes it a valuable tool for scientific research. Additionally, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide is relatively easy to synthesize and can be produced in large quantities. However, there are some limitations to the use of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide in lab experiments. One limitation is that N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide is not very soluble in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the study of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide. One direction is the development of new cancer therapies based on the anti-cancer properties of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide. Another direction is the study of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, there is potential for the use of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide in the treatment of other diseases, such as inflammatory disorders and cardiovascular disease. Further research is needed to fully understand the potential applications of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide in scientific research.
Conclusion:
In conclusion, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide is a small molecule that has potential applications in a variety of fields, including cancer research and the treatment of neurodegenerative disorders. The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide has been optimized to produce high yields and purity, making it a valuable tool for scientific research. While there are limitations to the use of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide in lab experiments, there are many potential future directions for the study of this compound. Further research is needed to fully understand the potential applications of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide in scientific research.
合成方法
The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide involves the reaction of 2-aminothiophenol and 2-bromoacetylthiazole in the presence of sodium hydride and DMF. The resulting product is then treated with chloroacetyl chloride and triethylamine to form the final compound, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide. The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide has been optimized to produce high yields and purity, making it a valuable tool for scientific research.
科学研究应用
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide has been used extensively in scientific research due to its potential applications in a variety of fields. One of the most promising applications of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide is in the field of cancer research. N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide has been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS3/c15-9(14-11-12-3-5-17-11)7-6-18-10(13-7)8-2-1-4-16-8/h1-2,4,6H,3,5H2,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPQPCJVBYVOKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)C2=CSC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S)-2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7454229.png)

![[2-oxo-2-[2-propoxy-5-(trifluoromethyl)anilino]ethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7454234.png)
![Methyl 4-[3-(1-adamantylmethylamino)-2-hydroxypropoxy]-3-methoxybenzoate](/img/structure/B7454241.png)
![2-[2-[(4-Bromo-2-chlorophenoxy)methyl]-6-chlorobenzimidazol-1-yl]ethanol](/img/structure/B7454244.png)





![tert-butyl N-[3-(ethylcarbamoyl)phenyl]carbamate](/img/structure/B7454311.png)
![[2-(4-Methylpiperidin-1-yl)-2-oxoethyl] 1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxylate](/img/structure/B7454317.png)
![3-[[(1-Benzylpyrazol-4-yl)methyl-methylamino]methyl]-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7454321.png)